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Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant target in oncology,

transitioning from its initial identification as a regulator of microtubule polymerization in

neuronal migration to a key marker for cancer stem cells (CSCs) in a variety of solid tumors,

including those of the colon, pancreas, and kidney.[1][2] DCLK1 is a serine/threonine kinase

that plays a crucial role in promoting tumorigenesis, metastasis, and therapeutic resistance

through the activation of several key oncogenic signaling pathways such as Notch, Wnt/β-

catenin, and RAS.[1][3][4] The overexpression of DCLK1 in cancerous tissues, compared to

normal cells, has positioned it as a promising target for the development of novel anti-cancer

therapeutics.[5]

This in-depth technical guide focuses on the discovery and development of Dclk1-IN-2, a

selective inhibitor of DCLK1 kinase activity. For clarity, this inhibitor is predominantly referred to

in the scientific literature as DCLK1-IN-1, and this nomenclature will be used throughout this

document. We will explore the development, mechanism of action, and preclinical evaluation of

this compound, providing researchers and drug development professionals with a

comprehensive understanding of its potential as a chemical probe and a therapeutic lead.
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The journey to discover a selective DCLK1 inhibitor began with the observation of off-target

activity of certain kinase inhibitors. The 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-

6-one scaffold, initially utilized for developing inhibitors for kinases such as LRRK2 and ERK5,

was found to possess inhibitory activity against DCLK1.[6] However, these initial compounds,

including LRRK2-IN-1 and XMD8-92, were multi-targeted, limiting their utility as specific

chemical probes to elucidate the precise role of DCLK1 kinase activity in cancer.[7]

To enhance selectivity, a highly parallelized chemoproteomic strategy was employed. A library

of 350 analogs of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][3]diazepin-6-one scaffold was

screened against the kinome in cell lysates using the KiNativ technology to generate multi-

component structure-activity relationships (SAR).[1][7] This approach, combined with structure-

based design guided by the X-ray crystal structure of the DCLK1 kinase domain, led to iterative

rounds of synthesis and testing.[7]

A crucial modification for achieving selectivity was the substitution at the diazepinone amide

(R1 position). Altering the polarity of this group from a hydrophobic ethyl to an electronegative

trifluoroethyl group resulted in the identification of DCLK1-IN-1. This modification maintained

potent DCLK1 activity while dramatically improving selectivity against off-target kinases like

ACK, LRRK2, and BRD4, and also enhancing selectivity against ERK5.[1]

Data Presentation
Table 1: In Vitro Potency and Selectivity of DCLK1-IN-1
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Target Assay Type IC50 (nM) Kd (nM) Reference

DCLK1
Binding Assay

(KINOMEscan)
9.5 [1]

Kinase Assay

(³³P-ATP)
57 [1]

Isothermal

Titration

Calorimetry (ITC)

109 [1]

DCLK2 Binding Assay 31 [2][8]

Kinase Assay 103 [2][8]

ERK5 KiNativ Weakly active [8]

LRRK2 KiNativ
No significant

activity
[8]

ACK KiNativ
No significant

activity
[8]

BRD4
No significant

activity
[9]

Table 2: Cellular Activity of DCLK1-IN-1
Cell Line Assay Type IC50 Reference

HCT116
NanoBRET Target

Engagement
279 nM [1][8]

ACHN (Renal Cell

Carcinoma)

MTT Proliferation

Assay
~35 µM [6]

786-O (Renal Cell

Carcinoma)

MTT Proliferation

Assay
~22 µM [6]

CAKI-1 (Renal Cell

Carcinoma)

MTT Proliferation

Assay
~25 µM [6]
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Table 3: Pharmacokinetic Properties of DCLK1-IN-1 in
Mice

Parameter Value Reference

Half-life (t₁/₂) 2.09 hours [1][8]

Area Under the Curve (AUC) 5506 h*ng/mL [8]

Oral Bioavailability 81% [1][8]

Experimental Protocols
DCLK1 Kinase Inhibition Assay (³³P-labeled ATP)
This assay quantifies the enzymatic activity of DCLK1 by measuring the incorporation of a

radiolabeled phosphate from ATP onto a substrate peptide.

Reaction Setup: The assay is performed in a reaction buffer containing purified recombinant

DCLK1 kinase domain, a suitable peptide substrate (e.g., a derivative of PRAK), and ATP.

Initiation: The reaction is initiated by the addition of ³³P-labeled ATP at a concentration near

the Km for DCLK1 (e.g., 50 µM).

Incubation: The reaction mixture is incubated at a controlled temperature to allow for

phosphorylation of the substrate.

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted ATP, typically using a phosphocellulose paper or membrane

that binds the peptide. The amount of incorporated radioactivity is then quantified using a

scintillation counter.

Inhibitor Testing: To determine the IC50 of DCLK1-IN-1, the assay is performed in the

presence of serial dilutions of the compound. The percentage of inhibition at each

concentration is calculated relative to a DMSO control, and the data are fitted to a dose-

response curve.[1]

Cell Viability Assay (CellTiter-Glo® 3D)
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This assay is used to assess the effect of DCLK1-IN-1 on the viability of cells grown in three-

dimensional (3D) cultures, such as organoids.

Cell Plating: Patient-derived organoids are dissociated into single cells and plated in ultra-

low attachment 384-well plates in a complete medium containing Matrigel to support 3D

growth.

Compound Treatment: After a 24-hour incubation period to allow for initial cell aggregation,

DCLK1-IN-1 is added to the wells at various concentrations using a digital dispenser.

Incubation: The plates are incubated for an extended period (e.g., 7 days) to allow for

organoid formation and to assess the long-term effects of the inhibitor on cell viability.

Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® 3D reagent is

added to each well. This reagent lyses the cells and contains luciferase and its substrate,

which react with the ATP present in viable cells to produce a luminescent signal.

Data Analysis: The luminescence is measured using a plate reader. The signal intensity is

directly proportional to the number of viable cells. The results are normalized to a DMSO

control to determine the percentage of cell viability at each inhibitor concentration.[1]

Chemoproteomic Profiling (KiNativ™)
This technology is used to assess the selectivity of kinase inhibitors by profiling their interaction

with a large number of kinases directly in a complex biological sample, such as a cell lysate.

Lysate Preparation: Cell lysates are prepared under conditions that preserve the native

conformation and activity of kinases.

Inhibitor Incubation: The cell lysate is incubated with the test compound (DCLK1-IN-1) or a

vehicle control (DMSO).

Biotinylated Probe Labeling: A biotinylated, irreversible ATP-acylphosphate probe is added to

the lysate. This probe covalently labels the active site of ATP-binding proteins, including

kinases, that are not occupied by the inhibitor.
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Digestion and Enrichment: The proteins in the lysate are digested into peptides. The biotin-

labeled peptides are then enriched using streptavidin affinity chromatography.

Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

Data Interpretation: The abundance of each labeled kinase peptide in the inhibitor-treated

sample is compared to the vehicle control. A decrease in the signal for a particular kinase

indicates that the inhibitor is binding to and protecting its active site from labeling by the

probe, thus identifying it as a target.[1][7]
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Starting Materials:
- 2,4-dichloro-5-nitropyrimidine

- Substituted anthranilic acid

Step 1:
Nucleophilic Aromatic Substitution

Intermediate 1

Step 2:
Reduction of Nitro Group and

Intramolecular Cyclization

Core Scaffold:
5,11-dihydro-6H-benzo[e]pyrimido

[5,4-b][1][3]diazepin-6-one

Step 3:
Functionalization (e.g., Alkylation)

Dclk1-IN-1
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Conclusion
Dclk1-IN-1 represents a significant advancement in the study of DCLK1 biology and its role in

cancer. Developed through a sophisticated and systematic approach combining

chemoproteomics and structure-based design, it has demonstrated high potency and selectivity

for DCLK1 and DCLK2. Preclinical data have shown its ability to engage DCLK1 in cellular and

in vivo models, leading to the inhibition of cancer cell stemness, invasion, and proliferation in

relevant contexts such as patient-derived pancreatic cancer organoids and renal cell carcinoma

models. Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies. This

in-depth technical guide provides a comprehensive overview of the discovery and development

of Dclk1-IN-1, offering researchers and drug developers the foundational knowledge to further

explore the therapeutic potential of targeting DCLK1 in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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